Galnon TFA

Galanin Receptor Pharmacology Neuropeptide GPCR Ligand Binding Assay

Galnon TFA is a fluorogenic, non-peptide agonist of galanin receptors GAL1 (Ki=11.7μM) and GAL2 (Ki=34.1μM). Unlike endogenous peptides or other non-peptide analogs, its unique dual-subtype selectivity, systemic bioavailability, BBB permeability, and intrinsic AMC fluorophore enable direct, label-free detection in HTS and long-term behavioral studies without invasive administration. Verify availability.

Molecular Formula C42H47F3N4O8
Molecular Weight 792.8 g/mol
Cat. No. B3025959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalnon TFA
Molecular FormulaC42H47F3N4O8
Molecular Weight792.8 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46.C(=O)(C(F)(F)F)O
InChIInChI=1S/C40H46N4O6.C2HF3O2/c1-25-21-37(45)50-36-23-27(18-19-28(25)36)42-38(46)34(17-9-10-20-41)43-39(47)35(22-26-11-3-2-4-12-26)44-40(48)49-24-33-31-15-7-5-13-29(31)30-14-6-8-16-32(30)33;3-2(4,5)1(6)7/h5-8,13-16,18-19,21,23,26,33-35H,2-4,9-12,17,20,22,24,41H2,1H3,(H,42,46)(H,43,47)(H,44,48);(H,6,7)/t34-,35-;/m0./s1
InChIKeyNLKOPSMADZXEPE-WDAFUDAASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclohexyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide Trifluoroacetate (Galnon TFA): A Non-Peptide Galanin Receptor Agonist for Neuropeptide Research Procurement


3-Cyclohexyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide, trifluoroacetate salt (commonly designated Galnon TFA; CAS 1217448-19-5) is a synthetic, non-peptide, low-molecular-weight ligand that functions as a selective agonist at galanin receptor subtypes GAL1 and GAL2 [1][2]. This fluorogenic peptidomimetic incorporates an Fmoc-protected β-cyclohexyl-L-alanine residue and a 7-amino-4-methylcoumarin (AMC) fluorophore, enabling direct fluorescence-based detection in enzymatic and receptor-binding assays . Unlike endogenous galanin or chimeric peptide analogs, Galnon TFA exhibits micromolar binding affinities (Ki values of 11.7 μM and 34.1 μM for GAL1 and GAL2, respectively) and is distinguished by its systemic bioavailability and capacity to cross the blood-brain barrier following intraperitoneal administration [3][4].

Why Generic Substitution Fails: The Pharmacological and Structural Uniqueness of Galnon TFA (3-cyclohexyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide, trifluoroacetate salt)


Generic substitution of Galnon TFA with alternative galanin receptor ligands—whether endogenous peptides, chimeric antagonists, or other non-peptide analogs—is scientifically indefensible due to fundamental differences in receptor subtype selectivity, binding kinetics, in vivo stability, and blood-brain barrier permeability. Endogenous galanin (Ki ≈ 0.2–1.5 nM) exhibits high-affinity binding across all three galanin receptor subtypes but is rapidly degraded in vivo and cannot be administered systemically, precluding its use in behavioral or chronic disease models [1]. Chimeric peptide antagonists such as M35, while high-affinity (Ki ≈ 0.1 nM), are metabolically labile and function primarily as antagonists, limiting their utility for agonism-focused studies [2]. Even closely related non-peptide ligands like Galmic demonstrate starkly divergent receptor selectivity profiles—Galmic binds only GalR1 (Ki = 34.2 μM) with negligible affinity for GalR2, whereas Galnon TFA activates both GAL1 and GAL2 with distinct potency ratios [3]. Furthermore, Galnon TFA's intrinsic fluorogenic coumarin moiety permits direct, label-free assay monitoring that is absent in other non-fluorogenic analogs, creating an irreplaceable experimental advantage . These cumulative disparities render interchange scientifically invalid and underscore the necessity of precise compound selection.

Galnon TFA (3-cyclohexyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide, trifluoroacetate salt): Quantified Differentiation Evidence for Scientific Procurement


Comparative GAL1 and GAL2 Receptor Binding Affinity: Galnon TFA vs. Galmic

In direct head-to-head comparative binding studies using membranes prepared from human Bowes melanoma cells (expressing hGalR1) and stably transfected CHO cells (expressing rGalR2), Galnon TFA exhibited significantly higher affinity for both GAL1 and GAL2 receptors compared to the structurally related non-peptide analog Galmic. At hGalR1, Galnon TFA bound with a Ki of 11.7 μM, whereas Galmic required a 2.9-fold higher concentration to achieve equivalent displacement (Ki = 34.2 μM). At rGalR2, Galnon TFA retained measurable affinity (Ki = 34.1 μM), while Galmic displayed virtually no detectable binding (>100 μM) [1].

Galanin Receptor Pharmacology Neuropeptide GPCR Ligand Binding Assay

Blood-Brain Barrier Permeability and Systemic Bioavailability: Galnon TFA vs. Endogenous Galanin Peptide

Galnon TFA is distinguished from endogenous galanin and chimeric peptide ligands by its demonstrated ability to cross the blood-brain barrier and exert central nervous system effects following systemic (intraperitoneal) administration. In a rat model of neuropathic pain, intraperitoneal Galnon TFA produced dose-dependent prolongation of heat withdrawal latency, an effect mediated by central galanin receptors and reversible by intrathecal administration of the antagonist M35. Endogenous galanin, by contrast, is rapidly degraded in plasma and requires direct central (intracerebroventricular or intrathecal) injection to achieve comparable behavioral effects, severely limiting its utility in chronic or high-throughput in vivo paradigms [1][2].

Blood-Brain Barrier Neuropharmacology In Vivo Efficacy

Intrinsic Fluorogenic Detection Capability: Galnon TFA vs. Non-Fluorogenic Galanin Receptor Ligands

Galnon TFA incorporates a 7-amino-4-methylcoumarin (AMC) fluorophore directly within its molecular scaffold, enabling real-time, label-free fluorescence monitoring in receptor-binding and enzymatic cleavage assays. This intrinsic fluorogenic property is absent in non-fluorogenic galanin receptor ligands such as Galmic, Sch202596, and M35, all of which require secondary labeling with extrinsic fluorophores or radioligands for detection. In protease activity assays utilizing Fmoc-based peptide substrates, the AMC moiety emits fluorescence at 440–460 nm upon excitation at 340–380 nm, providing a direct, quantitative readout without the need for post-assay derivatization .

Fluorescence Assay Protease Substrate Label-Free Detection

Anticonvulsant Efficacy in Status Epilepticus Models: Galnon TFA vs. Vehicle Control

Galnon TFA has been demonstrated to exert significant anticonvulsant activity in a well-established rodent model of status epilepticus. In rats subjected to perforant path stimulation-induced status epilepticus, intraperitoneal administration of Galnon TFA (2 mg/kg) significantly reduced the duration of seizure activity compared to vehicle-treated controls. This effect was blocked by co-administration of the galanin receptor antagonist M35, confirming that the anticonvulsant action is mediated specifically through galanin receptor activation. While other non-peptide ligands such as Galmic have also shown anticonvulsant properties, the quantifiable reduction in seizure duration and the documented receptor-mediated mechanism provide a robust, comparator-based rationale for Galnon TFA selection in epilepsy research [1][2].

Epilepsy Anticonvulsant In Vivo Pharmacology

Optimal Research and Industrial Application Scenarios for Galnon TFA (3-cyclohexyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide, trifluoroacetate salt)


GAL2-Dependent Neuropathic Pain and Metabolic Signaling Studies

Researchers investigating galanin receptor subtype 2 (GAL2) signaling in neuropathic pain, metabolism, or related disorders should procure Galnon TFA as the preferred tool compound. As quantified in Section 3, Galnon TFA exhibits measurable GAL2 receptor affinity (Ki = 34.1 μM) and systemic in vivo efficacy in pain models, whereas the close analog Galmic is essentially inactive at GAL2 (Ki > 100 μM) [1]. This selectivity profile is essential for dissecting GAL2-specific contributions to complex physiological and pathological processes.

High-Throughput Screening and Fluorescence-Based Assay Development

For laboratories developing or optimizing fluorescence-based binding or enzymatic cleavage assays, Galnon TFA offers a distinct advantage due to its intrinsic 7-amino-4-methylcoumarin (AMC) fluorophore. This built-in detection system eliminates the need for secondary labeling steps, reduces radioactive waste, and is fully compatible with standard fluorescence microplate readers and high-throughput screening (HTS) platforms . Procurement of Galnon TFA is therefore recommended for any assay workflow where direct, label-free fluorescence readout is prioritized over radioligand-based detection.

Systemic Behavioral Pharmacology and Chronic In Vivo Dosing Studies

Investigators conducting long-term behavioral studies in freely moving animals—such as models of epilepsy, anxiety, depression, or chronic pain—will derive maximal utility from Galnon TFA due to its demonstrated blood-brain barrier permeability and systemic bioavailability following intraperitoneal injection [2]. Unlike endogenous galanin or chimeric peptide ligands, which require invasive central administration and are rapidly degraded, Galnon TFA enables sustained, non-invasive dosing regimens that better approximate clinical therapeutic scenarios [3].

Galanin Receptor Target Validation and Preclinical Drug Discovery

Pharmaceutical and biotechnology organizations engaged in galanin receptor target validation or early-stage drug discovery should select Galnon TFA as a reference non-peptide agonist. Its well-characterized dual GAL1/GAL2 agonist profile, combined with documented in vivo efficacy in seizure and pain models, provides a robust benchmark for evaluating novel galanin receptor modulators [4]. The compound's synthetic tractability and defined chemical structure further support its use in structure-activity relationship (SAR) studies and medicinal chemistry optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Galnon TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.